molecular formula C12H14O3 B14399087 7-Methoxy-3-propyl-2-benzofuran-1(3H)-one CAS No. 88440-78-2

7-Methoxy-3-propyl-2-benzofuran-1(3H)-one

Cat. No.: B14399087
CAS No.: 88440-78-2
M. Wt: 206.24 g/mol
InChI Key: BVXUKKTZPMPNEL-UHFFFAOYSA-N
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Description

7-Methoxy-3-propyl-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-propyl-2-benzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and propyl bromide.

    Formation of Benzofuran Ring: The key step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved using a base-catalyzed intramolecular cyclization.

    Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofurans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can introduce halogens or nitro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-propyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2-benzofuran-1(3H)-one: Lacks the propyl group, which may affect its biological activity.

    3-Propyl-2-benzofuran-1(3H)-one: Lacks the methoxy group, which may influence its chemical reactivity.

    7-Methoxy-3-methyl-2-benzofuran-1(3H)-one: Has a methyl group instead of a propyl group, potentially altering its properties.

Uniqueness

7-Methoxy-3-propyl-2-benzofuran-1(3H)-one is unique due to the presence of both the methoxy and propyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

88440-78-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

7-methoxy-3-propyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H14O3/c1-3-5-9-8-6-4-7-10(14-2)11(8)12(13)15-9/h4,6-7,9H,3,5H2,1-2H3

InChI Key

BVXUKKTZPMPNEL-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=C(C(=CC=C2)OC)C(=O)O1

Origin of Product

United States

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